molecular formula C16H20O3 B1323853 trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-81-9

trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323853
M. Wt: 260.33 g/mol
InChI Key: LOMSWNKAZFZYCV-ZIAGYGMSSA-N
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Description

“trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-81-9 and a linear formula of C16H20O3 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,2R)-2-(2,4-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 . The compound has a molecular weight of 260.33 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.33 . It contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 2 six-membered rings .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • The synthesis of trans-2-phenyl-cyclohexane carboxylic acid, an analogue of trans-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and its conversion into tertiary aminoalkyl esters, which exhibit various pharmacological properties, has been detailed. Notably, the antispasmodic activity of these esters is particularly pronounced (Veer & Oud, 2010).

Photochemistry Studies

  • Investigations into the photochemistry of similar cyclohexene derivatives, like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, have been conducted. These studies provide insights into the photolytic behavior of related compounds (Brown, 1964).

Mass Spectra Analysis

  • Research on the mass spectra of cyclohexane derivatives, such as the study of t-butylcyclohexanecarboxylic acids, offers valuable information on the fragmentation patterns and structural analysis of similar compounds (Bekkum et al., 2010).

Stereoisomer Studies

  • Studies on the stereoisomerism of cyclohexanol-carboxylic acids, which share structural similarities with trans-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, shed light on the stereochemistry and formation processes of these types of compounds (Gamboni & Schinz, 1956).

Chemical Reaction and Synthesis

  • Research into the photo-induced addition of acetic acid to cyclohexene derivatives, including those similar to trans-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, offers insights into the reactivity and potential synthetic pathways of these compounds (Leong et al., 1973).

properties

IUPAC Name

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMSWNKAZFZYCV-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183356
Record name rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-81-9
Record name rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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